molecular formula C17H17ClN6O2 B2909069 8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921554-84-9

8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2909069
CAS No.: 921554-84-9
M. Wt: 372.81
InChI Key: BWEQBJPWEDBJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocyclic compound . Triazoles are known for their superior pharmacological applications and are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These compounds can be synthesized using various techniques, including chemical and chemoenzymatic methods . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring. The IR absorption spectra of these compounds often show signals for C=O groups . The 1H-NMR spectrum typically shows peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known for their ability to undergo various chemical reactions. They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. These properties are often characterized using techniques such as IR, 1H-NMR, and Mass spectroscopy .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its biological target. Some 1,2,4-triazole derivatives have shown antiviral properties . For example, ribavirin, a known antiviral drug, is thought to mimic the purine guanosine cycle .

Safety and Hazards

1,2,4-Triazole derivatives can pose certain safety hazards. For example, they can be harmful if swallowed and may cause serious eye irritation . Some of these compounds may also damage fertility .

Properties

IUPAC Name

8-(2-chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-4-9-23-12-14(21(2)17(26)22(3)15(12)25)24-13(19-20-16(23)24)10-7-5-6-8-11(10)18/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQBJPWEDBJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.